

Technical Support Center: High-Precision $^{87}\text{Sr}/^{86}\text{Sr}$ Isotope Ratio Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Strontium-86

Cat. No.: B083252

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Welcome to the technical support center for Strontium (Sr) isotope analysis. This resource is designed for researchers, scientists, and drug development professionals to help reduce analytical uncertainty and troubleshoot common issues encountered during $^{87}\text{Sr}/^{86}\text{Sr}$ measurements by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of analytical uncertainty in $^{87}\text{Sr}/^{86}\text{Sr}$ measurements?

A1: The main sources of analytical uncertainty in $^{87}\text{Sr}/^{86}\text{Sr}$ measurements include isobaric interferences, instrumental mass fractionation, matrix effects from the sample, and inconsistencies in sample preparation.^{[1][2][3]} Isobaric interferences, where other ions have the same mass-to-charge ratio as the strontium isotopes of interest, are a significant challenge.^{[3][4]}

Q2: What is the most significant isobaric interference for $^{87}\text{Sr}/^{86}\text{Sr}$ analysis and how is it corrected?

A2: The most significant isobaric interference is from Rubidium-87 (^{87}Rb), which has the same nominal mass as ^{87}Sr .^{[3][4][5]} Correction is crucial, especially in samples with high Rb/Sr ratios.^[6] This interference is typically addressed by:

- Chromatographic Separation: Physically separating Rb from Sr before analysis using ion-exchange chromatography.^{[7][8][9]}

- **Mathematical Correction:** Measuring the signal of a non-interfering Rb isotope (^{85}Rb) and calculating the contribution of ^{87}Rb to the mass 87 signal. This correction can introduce uncertainty if the Rb/Sr ratio is high.[\[3\]](#)[\[6\]](#)
- **In-instrument Chemical Separation:** Using a collision/reaction cell in an ICP-MS (like ICP-QQQ or MC-ICP-MS with MS/MS capabilities) to react Sr with a gas (e.g., O_2 , SF_6 , or CH_3F) to form a new molecular ion (e.g., $^{87}\text{Sr}^{16}\text{O}^+$ or SrF^+), shifting it to a different mass free from ^{87}Rb interference.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)

Q3: How is instrumental mass fractionation corrected?

A3: Instrumental mass fractionation, the differential transmission of ions based on their mass, is corrected by normalizing the measured isotope ratios to a known, stable isotope ratio. For strontium, the $^{86}\text{Sr}/^{88}\text{Sr}$ ratio is typically normalized to a constant value of 0.1194.[\[10\]](#) Any deviation from this value is used to calculate a fractionation factor that is then applied to correct the measured $^{87}\text{Sr}/^{86}\text{Sr}$ ratio.[\[10\]](#) This can be done using a linear or exponential law.[\[10\]](#)

Q4: What is the role of a reference material like NIST SRM 987?

A4: Standard Reference Materials (SRMs) like NIST SRM 987 are essential for calibrating mass spectrometers and ensuring the accuracy and precision of measurements.[\[11\]](#)[\[12\]](#) SRM 987 is a highly purified strontium carbonate with a certified $^{87}\text{Sr}/^{86}\text{Sr}$ value of 0.71034 ± 0.00026 .[\[11\]](#)[\[12\]](#) It is used for:

- **Mass Discrimination Correction:** Correcting for instrumental mass bias.[\[13\]](#)
- **Accuracy Check:** Verifying the accuracy of the entire analytical procedure, from sample preparation to analysis.
- **Inter-laboratory Comparison:** Ensuring that results are comparable between different labs and instruments.

Q5: What level of precision can be expected from different types of mass spectrometers for $^{87}\text{Sr}/^{86}\text{Sr}$ analysis?

A5: The achievable precision depends heavily on the instrumentation used:

- Thermal Ionization Mass Spectrometry (TIMS): Offers the highest precision, with relative standard deviations (RSD) down to 0.002% (20 ppm) or better.[\[14\]](#)
- Multi-Collector ICP-MS (MC-ICP-MS): Provides high precision, approaching that of TIMS, with long-term reproducibility of ± 0.000015 (around 20 ppm) being achievable with optimized methods.[\[1\]](#)[\[2\]](#)
- Single-Collector Quadrupole ICP-MS (SC-ICP-QMS): Offers lower precision, typically in the range of 0.1% to 0.5% RSD.[\[13\]](#)

Troubleshooting Guide

Problem 1: My $^{87}\text{Sr}/^{86}\text{Sr}$ ratio for the NIST SRM 987 standard is consistently inaccurate (high or low).

| Potential Cause | Troubleshooting Steps |
|---|--|
| Incorrect Mass Fractionation Correction | Verify that you are using the correct stable isotope ratio ($86\text{Sr}/88\text{Sr} = 0.1194$) and fractionation law (e.g., exponential) in your data processing software. [10] |
| Incomplete Rb Correction | Even in standards, trace Rb can be present. Ensure your Rb correction procedure is functioning correctly by monitoring 85Rb . For solution analyses, verify the purity of your acids and diluents. |
| Other Isobaric Interferences | In some sample types (though less common in pure standards), check for potential interferences from calcium argides/dimers (e.g., $40\text{Ca}36\text{ArH}^+$ on 87Sr) or doubly-charged rare earth elements (e.g., 174Yb^{2+} on 87Sr). [3] [15] |
| Instrumental Drift | Run the standard multiple times throughout your analytical session. A drift in values may indicate instability in the instrument's electronics, plasma (for ICP-MS), or vacuum. |
| Contamination | Ensure the standard has not been contaminated. Use fresh dilutions from the stock material. [11] |

Problem 2: I'm seeing high uncertainty (poor precision) in my replicate measurements.

| Potential Cause | Troubleshooting Steps |
|---|---|
| Low Signal Intensity | Ensure you are loading a sufficient amount of Sr for the analysis (e.g., ~150-200 ng for TIMS) or running a sufficient concentration for MC-ICP-MS to achieve a stable, high-intensity ion beam. [14] [16] |
| Unstable Ion Beam | For MC-ICP-MS, check the sample introduction system (nebulizer, spray chamber) for blockages or leaks. For TIMS, check the filament loading procedure and ensure proper activator use. |
| Matrix Mismatch between Sample and Standard | Mismatches in acid concentration or the presence of other elements in the sample that are not in the standard can affect instrument performance and lead to poor precision. [1] [2] Strive to match the matrix of the bracketing standards to your samples as closely as possible. |
| Incomplete Sr Recovery | Inconsistent and low recovery of Sr during the chromatographic separation step can lead to variable results. [1] [2] |

Problem 3: My sample $^{87}\text{Sr}/^{86}\text{Sr}$ ratios are unexpectedly high, especially for materials with known high Rubidium content.

| Potential Cause | Troubleshooting Steps |
|--------------------------------------|---|
| Incomplete Removal of Rb | This is the most likely cause. The ^{87}Rb interference was not fully removed. Review and optimize your ion-exchange chromatography protocol. Test the protocol's efficiency by measuring the Rb concentration in the final Sr fraction. |
| Incorrect Mathematical Rb Correction | If using a mathematical correction, verify the natural $^{85}\text{Rb}/^{87}\text{Rb}$ ratio used in your calculations. This correction becomes less accurate as the sample's Rb/Sr ratio increases. [6] For high Rb/Sr samples, chromatographic separation is strongly recommended. [6] |

Quantitative Data Summary

Table 1: Certified Isotopic Ratios for NIST SRM 987

| Isotope Ratio | Certified Value | Expanded Uncertainty (95% Confidence) |
|---|-----------------|---------------------------------------|
| $^{87}\text{Sr}/^{86}\text{Sr}$ | 0.71034 | ± 0.00026 |
| $^{88}\text{Sr}/^{86}\text{Sr}$ | 8.37861 | ± 0.00325 |
| $^{84}\text{Sr}/^{86}\text{Sr}$ | 0.05655 | ± 0.00014 |
| Source: NIST Certificate of Analysis for SRM 987. [11] [12] | | |

Table 2: Typical Precision for $^{87}\text{Sr}/^{86}\text{Sr}$ Measurement by Instrument

| Instrument Type | Typical Precision (Relative Standard Deviation) |
|--|---|
| TIMS | < 0.005% |
| MC-ICP-MS | ~0.002% - 0.01% |
| ICP-QQQ | < 0.1% |
| SC-ICP-QMS | ≥ 0.1% |
| Source: Compiled from multiple sources. [1] [5] [13] [14] | |

Experimental Protocols

Protocol 1: General Sample Digestion for Silicate Rocks

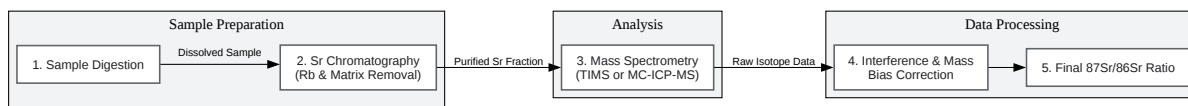
- Weigh approximately 100 mg of powdered sample into a clean Savillex® PFA vial.
- Add 3.5 mL of concentrated hydrofluoric acid (HF) and 1.5 mL of concentrated nitric acid (HNO₃).
- Cap the vial and place it on a hot plate at 140°C for at least 24 hours.[\[16\]](#)
- Uncap the vial and allow the solution to evaporate to dryness on the hot plate at a lower temperature (e.g., 80°C).
- Add 2 mL of 6M hydrochloric acid (HCl) and a few drops of perchloric acid (HClO₄). Cap and heat at 140°C for 12 hours.[\[16\]](#)
- Evaporate the solution to dryness again at a higher temperature (180°C).
- Repeat the evaporation step three times using 0.5 mL of concentrated HNO₃ each time to remove any remaining fluorides.
- Perform the final sample dissolution in an appropriate acid (e.g., 2M-3M HNO₃) for loading onto the chromatography column.[\[16\]](#)

Protocol 2: Strontium Separation using Sr-Spec™ Resin

This protocol is for the separation of Sr from Rb and other matrix elements.

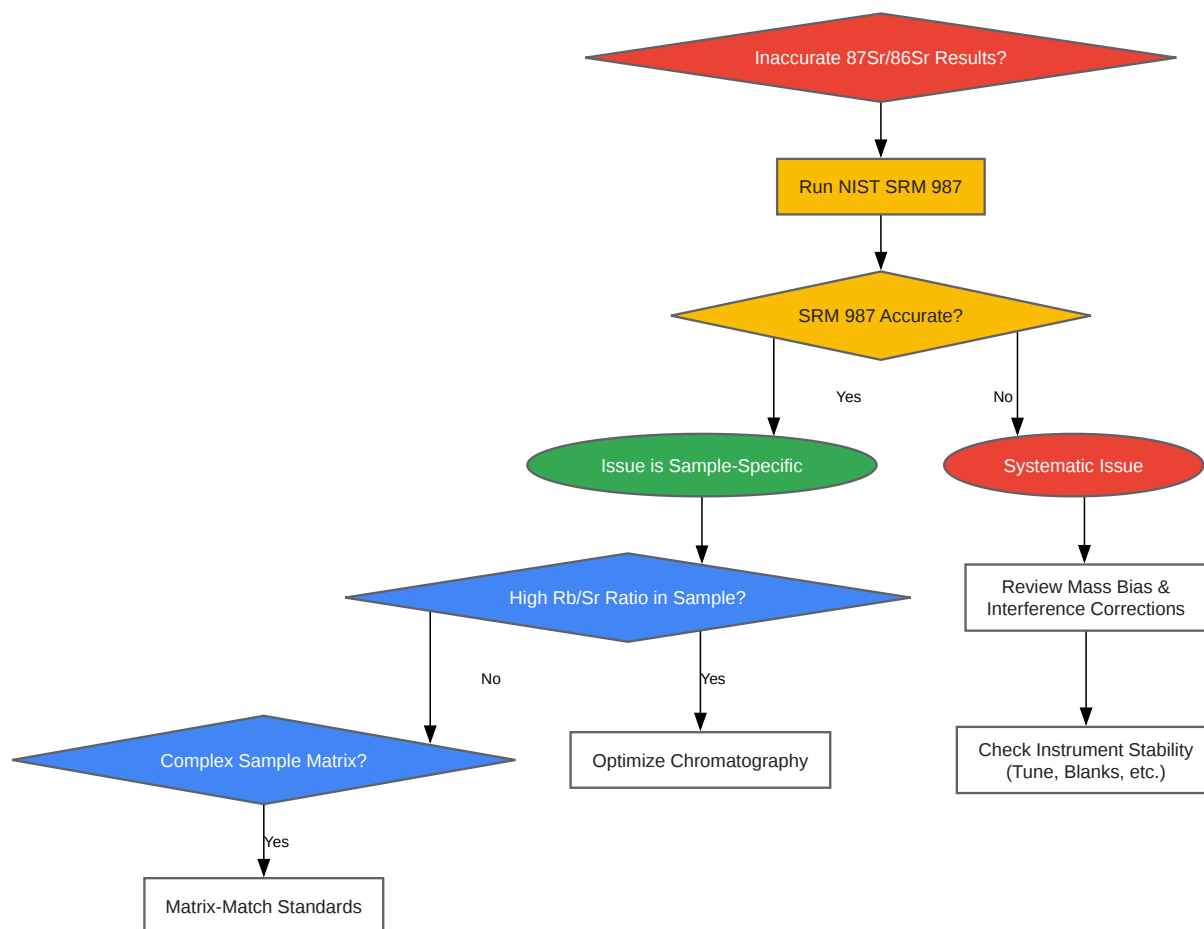
- Column Preparation: Use a pre-cleaned column with a frit. Add a slurry of Sr-Spec™ resin (e.g., 300 µL) to the column.[\[17\]](#)
- Resin Cleaning & Conditioning: Wash the resin with 3-5 column volumes of Milli-Q water, followed by 2-3 column volumes of 3M HNO₃.
- Sample Loading: Load the dissolved sample (in 3M HNO₃) onto the column.
- Matrix Elution: Wash the column with 3-5 column volumes of 3M HNO₃. This will elute most matrix elements, including Rb.
- Strontium Elution: Elute the purified Sr fraction from the column using 3-5 column volumes of 0.05M HNO₃ or Milli-Q water.
- Evaporation: Collect the Sr fraction in a clean Savillex® vial and evaporate to dryness.
- Final Dissolution: Re-dissolve the purified Sr in a small volume of dilute acid (e.g., 2% HNO₃) for mass spectrometry analysis.

Visualizations



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Caption: High-level workflow for ⁸⁷Sr/⁸⁶Sr analysis.



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Caption: Decision tree for troubleshooting inaccurate results.

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- To cite this document: BenchChem. [Technical Support Center: High-Precision $^{87}\text{Sr}/^{86}\text{Sr}$ Isotope Ratio Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

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